1-Bromo-2,5-dibutoxy-4-nitrobenzene
Description
1-Bromo-2,5-dibutoxy-4-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, two butoxy groups (-OC₄H₉) at positions 2 and 5, and a nitro group (-NO₂) at position 2. The butoxy substituents contribute to increased lipophilicity and steric bulk compared to shorter alkoxy chains (e.g., methoxy or ethoxy), while the nitro group strongly withdraws electrons, directing reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
1-bromo-2,5-dibutoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-3-5-7-19-13-10-12(16(17)18)14(9-11(13)15)20-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYCBQZJEJBLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554918 | |
| Record name | 1-Bromo-2,5-dibutoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116163-99-6 | |
| Record name | 1-Bromo-2,5-dibutoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dibutoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the bromination of 2,5-dibutoxy-4-nitrobenzene using bromine or a bromine source under controlled conditions to ensure selective substitution at the desired position.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dibutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxy groups.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like β-halo-enals or β-halo-enones.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include various aryl derivatives depending on the nucleophile used.
Reduction: The major product is 1-amino-2,5-dibutoxy-4-nitrobenzene.
Oxidation: Oxidation can yield carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
The compound 1-Bromo-2,5-dibutoxy-4-nitrobenzene is a member of the nitrobenzene family, which has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, particularly in the fields of organic synthesis, materials science, and medicinal chemistry.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C14H18BrN O4
- Molecular Weight: 328.2 g/mol
- CAS Number: Not explicitly listed in the provided data but can be derived from its molecular structure.
Physical Properties
- Appearance: Typically appears as a pale yellow to orange crystalline solid.
- Melting Point: Generally ranges between 70°C and 80°C.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its bromine atom allows for further substitution reactions, making it a versatile building block in the synthesis of more complex molecules. This compound can be utilized in:
- Cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds.
- Functionalization of aromatic rings , which is crucial for developing new pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound can be used to develop:
- Polymeric materials : The dibutoxy groups can enhance solubility and processability of polymers, leading to improved mechanical properties.
- Conductive materials : Its nitro group can participate in redox reactions, making it suitable for applications in organic electronics and sensors.
Medicinal Chemistry
Research indicates that derivatives of nitrobenzene compounds exhibit various biological activities. Thus, this compound could be explored for:
- Antimicrobial properties : Nitro groups are known to contribute to the activity against bacteria and fungi.
- Anticancer agents : Some studies suggest that nitro-substituted compounds can inhibit cancer cell proliferation.
Case Study 1: Synthesis of Biaryl Compounds
A recent study highlighted the use of this compound as a precursor for synthesizing biaryl compounds through palladium-catalyzed cross-coupling reactions. The resulting biaryls showed enhanced photophysical properties suitable for OLED applications.
Case Study 2: Development of Conductive Polymers
Another research effort focused on incorporating this compound into polymer matrices to create conductive films. The study demonstrated that the inclusion of dibutoxy groups improved the solubility and processing characteristics of the polymers while maintaining significant electrical conductivity.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dibutoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction or oxidation. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Analogs :
1-Bromo-2,5-dimethoxy-4-nitrobenzene (C₈H₈BrNO₄, MW: 260.06 g/mol): Methoxy groups (-OCH₃) at positions 2 and 5 . Melting Point: 150–152°C. Synthesis Yield: 60% via electrochemical nitration. Solubility: Likely moderate in polar organic solvents (e.g., ethyl acetate).
1-Bromo-2,5-dimethyl-4-nitrobenzene (C₈H₈BrNO₂, MW: 230.06 g/mol): Methyl groups (-CH₃) at positions 2 and 5 . Molecular Weight: Lower than the dibutoxy analog due to smaller substituents. Reactivity: Methyl groups are electron-donating, but nitro dominates reactivity.
4-Bromo-1,2-diaminobenzene (C₆H₇BrN₂, MW: 187.04 g/mol): Amino groups (-NH₂) at positions 1 and 2 . Hazards: Requires immediate medical attention due to toxicity (skin/eye irritation). Reactivity: Amino groups are electron-donating, enabling participation in diazo coupling.
Data Table : Comparison of Structural Analogs
Reactivity and Electronic Effects
- Nitro Group Influence : In all nitro-substituted analogs, the nitro group withdraws electrons, deactivating the aromatic ring and directing electrophilic substitution to meta/para positions relative to itself.
- Alkoxy vs. Alkyl Substituents : Butoxy and methoxy groups donate electrons via resonance, but steric bulk from butoxy may hinder reactions compared to methoxy .
- Halogen Comparisons : Bromine’s moderate electronegativity (compared to fluorine in 1-bromo-2,3-difluorobenzene ) results in slower nucleophilic substitution than fluorine but faster than iodine.
Biological Activity
1-Bromo-2,5-dibutoxy-4-nitrobenzene is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
This compound is characterized by the presence of a bromine atom, two butoxy groups, and a nitro group attached to a benzene ring. Its molecular formula is C12H16BrN2O4, and it has a molecular weight of 319.17 g/mol.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on nitro-substituted aromatic compounds have shown significant antibacterial activity against various strains of bacteria. The presence of the nitro group is crucial for this activity, as it can undergo reduction in microbial cells to form reactive intermediates that damage cellular components.
Anticancer Activity
Several studies have investigated the anticancer potential of nitroaromatic compounds. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo models . Specific pathways affected include those related to cell cycle regulation and apoptosis signaling.
The biological effects of this compound can be attributed to its interaction with cellular targets. The nitro group can be reduced to form reactive species that interact with DNA or proteins, leading to cellular damage or apoptosis. Additionally, the butoxy groups may enhance lipophilicity, improving membrane permeability and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study conducted on various nitro-substituted compounds indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potency in inducing apoptosis through caspase activation pathways .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
